Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate
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Overview
Description
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate typically involves the esterification of amino acids. One common method is the reaction of an amino acid with ethyl chloroformate in the presence of a base such as pyridine. This reaction produces the ethyl ester of the amino acid, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods are designed to be efficient and cost-effective, utilizing readily available reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical reactions. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S)-4-aminobutanoate: Similar in structure but lacks the ethoxycarbonyl group.
Ethyl (2S)-4-hydroxybutanoate: Similar but lacks the amino group.
Ethyl (2S)-4-(methoxycarbonyl)amino-2-hydroxybutanoate: Similar but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific reactions and interactions that other similar compounds may not be able to, making it valuable in various applications .
Biological Activity
Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate, a compound with significant biological potential, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an ethoxycarbonyl group and a hydroxybutanoate moiety. The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the ethoxycarbonyl group through esterification reactions followed by amination and hydrolysis steps to yield the final product.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. A comparative analysis of various synthesized compounds revealed that those containing this structure demonstrated potent activity against a range of microorganisms, including:
- Bacteria: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi: Candida albicans, Aspergillus flavus
The results showed that the compounds had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential as effective antimicrobial agents .
Compound | MIC (µg/mL) | Target Microorganism |
---|---|---|
1 | 8 | E. coli |
2 | 16 | S. aureus |
3 | 32 | C. albicans |
Anti-Cancer Activity
This compound has also been investigated for its anti-cancer properties. Research has shown that it can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2. In vitro studies demonstrated that compounds with this structure displayed cytotoxic effects against various cancer cell lines, including non-small-cell lung carcinoma (NCI-H460) .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation: The compound interferes with the cell cycle, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis: It promotes programmed cell death through the activation of caspases and the downregulation of Bcl-2 family proteins.
- Antimicrobial Action: The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways, leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a study published in 2012, researchers synthesized a series of ethyl derivatives and evaluated their antimicrobial activities. The study concluded that modifications to the ethoxycarbonyl group significantly enhanced the antimicrobial efficacy against both gram-positive and gram-negative bacteria .
Case Study 2: Cancer Cell Line Testing
A separate investigation focused on the anti-cancer properties of ethyl derivatives against ovarian cancer cell lines. The findings indicated that compounds similar to this compound effectively reduced tumor growth in vitro and showed promise for further development as therapeutic agents .
Properties
CAS No. |
920753-44-2 |
---|---|
Molecular Formula |
C9H17NO5 |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
ethyl (2S)-4-(ethoxycarbonylamino)-2-hydroxybutanoate |
InChI |
InChI=1S/C9H17NO5/c1-3-14-8(12)7(11)5-6-10-9(13)15-4-2/h7,11H,3-6H2,1-2H3,(H,10,13)/t7-/m0/s1 |
InChI Key |
CQISKPGEUORWHY-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCNC(=O)OCC)O |
Canonical SMILES |
CCOC(=O)C(CCNC(=O)OCC)O |
Origin of Product |
United States |
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